molecular formula C14H12BrNOS B4769212 2-[(5-bromo-2-thienyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline

2-[(5-bromo-2-thienyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B4769212
M. Wt: 322.22 g/mol
InChI Key: CDQZPPMDZCCTER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-bromo-2-thienyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a tetrahydroisoquinoline derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-[(5-bromo-2-thienyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, studies have suggested that the compound acts by inhibiting the activity of certain enzymes and receptors in the brain, which are involved in the regulation of neurotransmitters and other signaling molecules.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. It also has antioxidant properties and can protect neurons from oxidative stress. Additionally, the compound has been found to have anti-inflammatory effects, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(5-bromo-2-thienyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments include its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2-[(5-bromo-2-thienyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline. One potential direction is the development of more efficient and cost-effective synthesis methods for the compound. Another direction is the exploration of its potential applications in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of the compound and to identify any potential side effects or toxicities.
In conclusion, this compound is a promising compound that has potential therapeutic applications in the treatment of various neurological disorders. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in the field of neuroscience.

Scientific Research Applications

2-[(5-bromo-2-thienyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications. Studies have shown that the compound has anticancer, anticonvulsant, and neuroprotective properties. It has also been found to have potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and depression.

Properties

IUPAC Name

(5-bromothiophen-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNOS/c15-13-6-5-12(18-13)14(17)16-8-7-10-3-1-2-4-11(10)9-16/h1-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQZPPMDZCCTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816516
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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